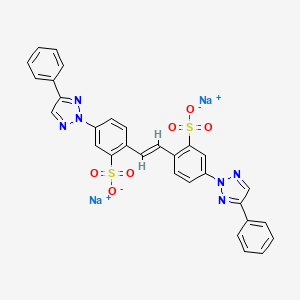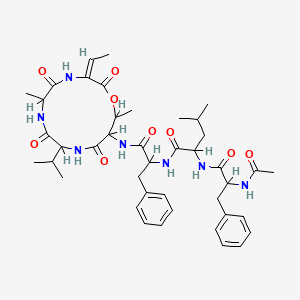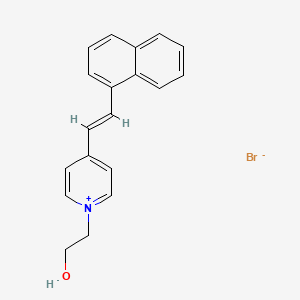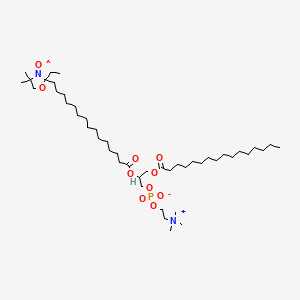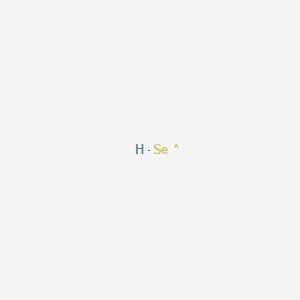
Selanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selanyl is a selenium hydride and an inorganic radical.
Applications De Recherche Scientifique
Immunomodulatory Effects and Mechanisms of Action of Phyllanthus Species
Phyllanthus species, including Phyllanthus amarus, Phyllanthus emblica, Phyllanthus niruri, and Phyllanthus urinaria, have demonstrated significant immunomodulatory effects. These species and their bioactive metabolites, such as corilagin, geraniin, and gallic acid, modulate both innate and adaptive immune systems through various mechanisms. They hold potential therapeutic benefits for treating immune-related diseases. However, the majority of studies have been based on crude extracts, lacking detailed chemical characterization and in-depth studies of the underlying mechanisms involved in the immunomodulatory effects. Extensive experimental and preclinical studies are needed to validate their traditional uses and pave the way for clinical trials for their development as therapeutic agents for treating immune-related disorders (Jantan, Haque, Ilangkovan, & Arshad, 2019).
Pharmacological Activities and Traditional Uses of Phyllanthus Species
Structural Equation Modeling (SEM) in Psychological and Ecological Research
SEM has been applied in various research fields, including psychological and ecological studies, to analyze complex relationships between variables. It offers a comprehensive framework that integrates meta-analytic techniques and SEM, providing a robust approach for synthesizing studies and testing hypotheses. However, the correct application of SEM requires careful consideration of methodological issues, model selection, and interpretation of results to avoid questionable inferences and improve the quality and impact of research (MacCallum & Austin, 2000).
Selenium Biofortification and Phytoremediation
Selenium (Se) is an element with a narrow margin between deficiency and toxicity. Phytotechnologies involving plants and their associated microbes can address the problems of Se toxicity and deficiency. Plants can be used for Se phytoremediation to prevent toxicity from environmental Se excess, and for Se biofortification to address deficiency in humans or livestock. The efficiency of Se phytoremediation and biofortification can be optimized based on the understanding of plant Se accumulation, transformation, volatilization, and tolerance, as well as the role of plant-associated microbes in these processes (Schiavon & Pilon-Smits, 2017).
Propriétés
Numéro CAS |
13940-22-2 |
|---|---|
Nom du produit |
Selanyl |
Formule moléculaire |
HSe |
Poids moléculaire |
79.98 g/mol |
Nom IUPAC |
λ1-selane |
InChI |
InChI=1S/HSe/h1H |
Clé InChI |
VUGWMQXJZSOYNI-UHFFFAOYSA-N |
SMILES |
[SeH] |
SMILES canonique |
[SeH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



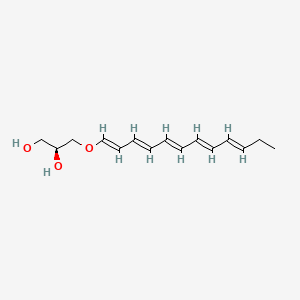
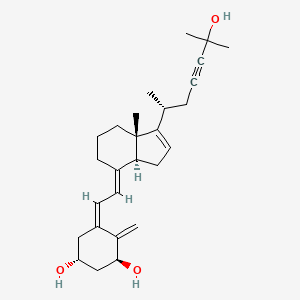

![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

